N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a butenylidene group, and an aceto hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 4-(furan-2-yl)but-3-en-2-one with 2-[(3-methylphenyl)amino]aceto hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The butenylidene group can be reduced to form saturated derivatives.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, saturated butenylidene compounds, and substituted hydrazides .
Scientific Research Applications
N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Shares the furan and butenylidene moieties but lacks the hydrazide group.
Tri(2-furyl)phosphine: Contains the furan ring but differs in its phosphine functionality.
Uniqueness
N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its combination of a furan ring, a butenylidene group, and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-3-6-15(11-13)18-12-17(21)20-19-14(2)8-9-16-7-4-10-22-16/h3-11,18H,12H2,1-2H3,(H,20,21)/b9-8+,19-14+ |
InChI Key |
MFZDRUAMKPMORN-ZMYBKAFPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=C(C)C=CC2=CC=CO2 |
Origin of Product |
United States |
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